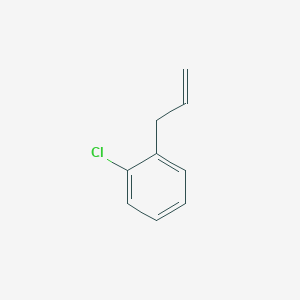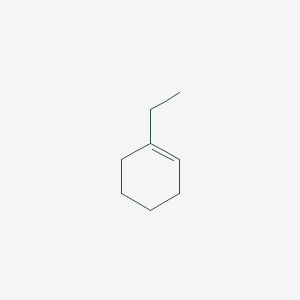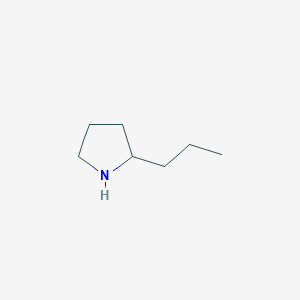
2-Propylpyrrolidine
概要
説明
Synthesis Analysis
The synthesis of 2-propylpyrrolidine derivatives has been explored through various methods, including copper-catalyzed carboamination reactions, which allow for the efficient construction of 2-arylpyrrolidines from vinylarenes and dienes with potassium β-aminoethyl trifluoroborates (Um & Chemler, 2016). Another approach involves the double reduction of cyclic sulfonamides, leading to the synthesis of 2-substituted pyrrolidines, showcasing the versatility of pyrrolidine synthesis methods (Evans, 2007).
Molecular Structure Analysis
The molecular structure of 2-propylpyrrolidine and its derivatives plays a crucial role in their reactivity and potential applications. Computational studies, such as those investigating the structure-directing effects of benzylpyrrolidine and its derivatives in synthesis, provide insight into the interactions and conformational preferences of these molecules (Gómez-Hortigüela et al., 2004).
Chemical Reactions and Properties
2-Propylpyrrolidine undergoes various chemical reactions, leveraging its nucleophilic nitrogen and the reactivity of its alkyl side chains. For instance, the reactivity of 2-propylpyrrolidine derivatives in acid-catalyzed reactions enables the synthesis of complex molecules, demonstrating the compound's versatility in organic synthesis (Smolobochkin et al., 2017).
Physical Properties Analysis
The physical properties of 2-propylpyrrolidine, such as solubility, melting point, and boiling point, are influenced by its molecular structure. These properties are critical for determining its suitability for various applications in chemical synthesis and pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties of 2-propylpyrrolidine, including its basicity, reactivity towards electrophiles, and participation in cycloaddition reactions, are central to its utility in organic chemistry. Its ability to undergo ring expansion, as well as participate in lithiation-substitution reactions, underscores the compound's versatility and importance in the synthesis of complex organic molecules (Sheikh et al., 2012).
科学的研究の応用
Synthesis of 2-Aryliminopyrrolidines : These compounds show high affinity and selectivity for I1 imidazoline receptors, suggesting potential applications in hypertension and/or metabolic syndrome treatment (Gasparik et al., 2015).
Copper-Catalyzed Coupling of Styrenes and Dienes : Demonstrates a method to access 2-Aryl- and 2-Vinylpyrrolidines from readily available reagents, indicating their frequent occurrence in bioactive compounds (Um & Chemler, 2016).
4-Fluoropyrrolidine Derivatives in Medicinal Chemistry : These derivatives are useful in applications such as dipeptidyl peptidase IV inhibitors, highlighting their role in medicinal chemistry (Singh & Umemoto, 2011).
Dopaminergic Activity of Pyrrolidine Derivatives : 3-(3,4-Dihydroxyphenyl)-1-n-propylpyrrolidine hydrobromide has been shown to have central dopaminergic agonist activity, suggesting applications in neurological disorders (Crider et al., 1984).
Synthesis of Optically Active Pyrrolidines : This research provides insight into the synthesis and absolute configuration of 3-ethyl and 3-n-propylpyrrolidine, which are valuable for understanding their stereochemistry (Bettoni et al., 1980).
Transformation of Tetrahydrofuran into 1-Propylpyrrolidine : This study explores the catalytic activities of Y-zeolites for synthesizing 1-propylpyrrolidine from tetrahydrofuran, indicating its relevance in organic synthesis (Hatada et al., 1978).
Selective Activation of Metabotropic Glutamate Receptors : Aminopyrrolidine-2R,4R-dicarboxylated (2R,4R-APDC) demonstrates neuroprotective effects against excitotoxic degeneration, suggesting its therapeutic potential in neurological conditions (Battaglia et al., 1998).
Hammett Correlation of Nornicotine Analogues : A study on the catalytic ability of 2-arylpyrrolidines in aqueous aldol reactions, important for developing aqueous organo-catalysts (Rogers et al., 2005).
Cyanopyrrolidines as DPP-IV Inhibitors : The potential of cyanopyrrolidines as medicines for type 2 diabetes is discussed, highlighting their role in inhibiting dipeptidyl peptidase IV (Peters, 2007).
Synthesis of Protected Nitrocyclohexitols : Discusses the synthesis of 2-methoxymethylpyrrolidine derivatives, which can lead to highly oxygenated nitrocyclohexanes with multiple stereocenters (Cagide-Fagín et al., 2012).
Copper-Catalyzed Annulation of 2-Formylazoles : Explores the synthesis of pyrrolo[1,2-a]quinoxalines from 2-formylpyrroles, demonstrating their application in creating heterocycles (Reeves et al., 2010).
Synthesis of 5-Aryl-2-Oxopyrrole Derivatives : These derivatives are presented as versatile synthetic building blocks for creating highly substituted pyrroles (Metten et al., 2006).
Discovery of ABT-267, a Pan-Genotypic Inhibitor of HCV NS5A : This research highlights the development of N-phenylpyrrolidine-based inhibitors of HCV NS5A, indicating their potential in treating hepatitis C (DeGoey et al., 2014).
Conformational Behavior of 1-Aryl-2-iminoazacycloalkanes : Examines the stereodynamic behavior of 1-arylpyrrolidin-2-imines, which is significant for understanding the stereochemistry of these compounds (Díaz et al., 2019).
Alkaloid Beta-Mannosidase Inhibitor from Seeds : This study discusses a polyhydroxy alkaloid isolated from seeds that acts as a beta-mannosidase inhibitor, suggesting its potential in biological research (Molyneux et al., 1993).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-propylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-2-4-7-5-3-6-8-7/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICALDHCMXFGLBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396532 | |
| Record name | 2-propylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propylpyrrolidine | |
CAS RN |
1121-44-4 | |
| Record name | 2-propylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-propylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



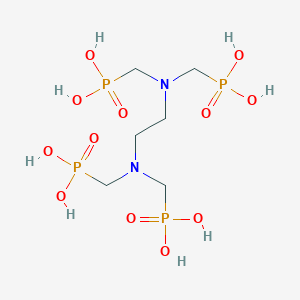
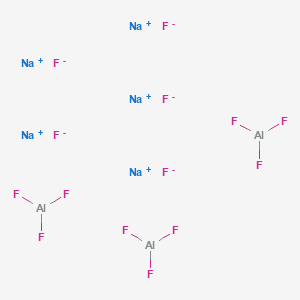
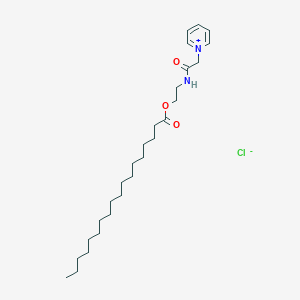
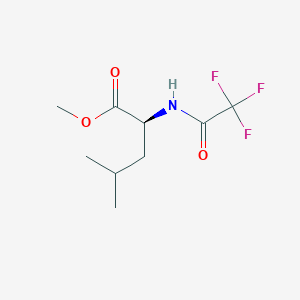
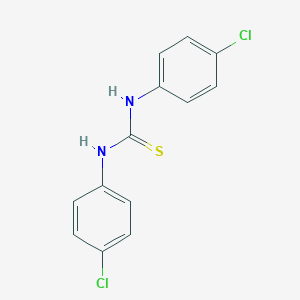
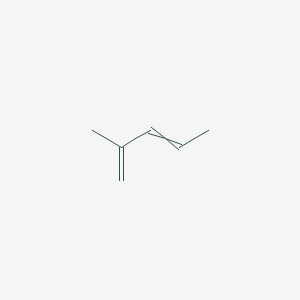
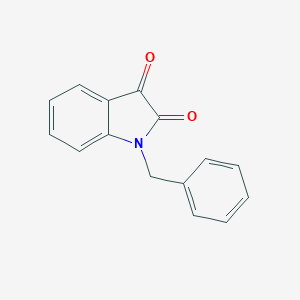
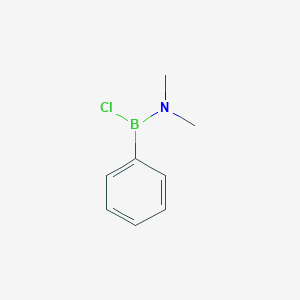
![6-Nitro-2-phenyl-1H-benzo[D]imidazole](/img/structure/B74112.png)
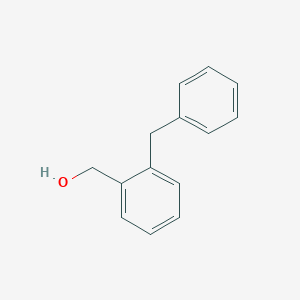
![N-[(Z)-[(2Z)-2-[(2,4-Dinitrophenyl)hydrazinylidene]cyclohexylidene]amino]-2,4-dinitroaniline](/img/structure/B74114.png)
![2-Benzo[f]quinolin-3-yl-1,3-dioxoindene-4,5-disulfonic acid](/img/structure/B74120.png)
